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Compound of Interest

Compound Name:
3-Hydroxy-2,4-

diiodobenzaldehyde

CAS No.: 1065546-09-9

Cat. No.: B2861481

Get Quote

Executive Summary & Scaffold Analysis
3-Hydroxy-2,4-diiodobenzaldehyde (referred to herein as Reagent A) is a highly

functionalized aromatic building block. Unlike generic benzaldehydes, Reagent A possesses a

unique 1,2,3,4-substitution pattern (1-Formyl, 2-Iodo, 3-Hydroxy, 4-Iodo) that enables

"divergent synthesis"—the ability to generate distinct heterocyclic classes from a single

precursor.

The "Ortho-Effect" Advantage
The chemical value of Reagent A lies in the relative positioning of its functional groups:

The Ortho-Iodo-Hydroxy Motif (C2-C3): The iodine at C2 is ortho to the hydroxyl at C3. This

is the "golden handle" for palladium-catalyzed intramolecular cyclization (e.g., to

benzofurans).
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The Ortho-Iodo-Formyl Motif (C1-C2): The iodine at C2 is also ortho to the aldehyde at C1.

This allows for annulation reactions to form isoquinolines or indenones.

The Para-Iodo Handle (C4): The iodine at C4 remains available for late-stage diversification

(e.g., Suzuki-Miyaura coupling) after the heterocyclic core has been formed.

Key Applications:

PCNA Inhibition: Derivatives of this scaffold (e.g., MLAF-031) have been identified as

inhibitors of Proliferating Cell Nuclear Antigen (PCNA), a critical target in cancer replication

[1].

Antimicrobial Agents: Conversion to thiosemicarbazones and subsequent cyclization to

1,3,4-thiadiazoles.

Fluorescent Probes: Synthesis of coumarin and benzofuran derivatives.

Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways available from Reagent A.

Reaction Logic
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Caption: Divergent synthesis map showing the conversion of Reagent A into Nitrogen-based

(Thiadiazole) and Oxygen-based (Benzofuran) heterocycles.
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Detailed Experimental Protocols
Protocol A: Synthesis of 1,3,4-Thiadiazole Derivatives
Target Audience: Medicinal Chemists focusing on antimicrobial/antiviral screening.

This protocol leverages the aldehyde reactivity to form a thiosemicarbazone, followed by

oxidative cyclization. The iodine atoms are preserved, enhancing lipophilicity and membrane

permeability.

Reagents:

3-Hydroxy-2,4-diiodobenzaldehyde (1.0 eq)

Thiosemicarbazide (1.1 eq)

Ferric Chloride (FeCl₃) (2.0 eq) - Oxidant for cyclization

Ethanol (Absolute)[1]

Glacial Acetic Acid (Cat.)[2]

Step-by-Step Methodology:

Schiff Base Formation (Condensation):

Dissolve 3-Hydroxy-2,4-diiodobenzaldehyde (374 mg, 1.0 mmol) in hot absolute ethanol

(10 mL).

In a separate flask, dissolve thiosemicarbazide (100 mg, 1.1 mmol) in ethanol (10 mL) with

2 drops of glacial acetic acid.

Add the aldehyde solution dropwise to the amine solution under constant stirring.

Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in

Hexane).

Checkpoint: A heavy precipitate (thiosemicarbazone) should form. Cool to RT, filter, and

wash with cold ethanol.
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Oxidative Cyclization (Ring Closure):

Resuspend the dried thiosemicarbazone intermediate (1.0 mmol) in ethanol (15 mL).

Add FeCl₃ (324 mg, 2.0 mmol) slowly. The solution color will darken.

Reflux for 2 hours.[3][4] The mechanism involves oxidation of the C=S bond to form the C-

S-C linkage of the thiadiazole ring [2].

Workup: Pour the reaction mixture into ice-cold water (50 mL). A solid precipitate of the 2-

amino-5-(3-hydroxy-2,4-diiodophenyl)-1,3,4-thiadiazole will form.

Filter, wash with water, and recrystallize from EtOH/DMF (9:1).

Data Validation:

Analytical Method Expected Signal Interpretation

IR Spectroscopy
Disappearance of C=O
(1680 cm⁻¹)

Confirmation of imine
formation.

¹H NMR

Singlet at ~8.5–9.0 ppm

(CH=N) disappears; New

aromatic signals appear.

Confirmation of cyclization.

| Mass Spec | M+ = [Parent + 57] (approx) | Formation of thiadiazole ring (-2H). |

Protocol B: Synthesis of Benzofurans via Intramolecular
Cyclization
Target Audience: Synthetic Chemists working on PCNA inhibitors or fluorescent scaffolds.

This advanced protocol utilizes the 2-iodo and 3-hydroxy groups. By alkylating the hydroxyl

group with an alkyne, the 2-iodo group facilitates a Pd-catalyzed intramolecular

Sonogashira/Heck-type cyclization.

Reagents:
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3-Hydroxy-2,4-diiodobenzaldehyde[5]

Propargyl bromide (1.2 eq)

Potassium Carbonate (K₂CO₃)

Pd(PPh₃)₂Cl₂ (5 mol%)

CuI (2 mol%)

DMF (Anhydrous)

Step-by-Step Methodology:

O-Alkylation (Ether Synthesis):

Dissolve the aldehyde (1.0 mmol) in anhydrous DMF (5 mL).

Add K₂CO₃ (2.0 mmol) and stir for 15 min at RT to generate the phenoxide anion.

Add propargyl bromide (1.2 mmol) dropwise.

Stir at 60°C for 4 hours.

Workup: Dilute with water, extract with EtOAc. Dry organic layer (Na₂SO₄) and

concentrate. This yields the 3-(prop-2-yn-1-yloxy)-2,4-diiodobenzaldehyde.

Palladium-Catalyzed Annulation:

Dissolve the O-alkylated intermediate in DMF (degassed).

Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N (3.0 eq).

Heat to 80–100°C under Nitrogen atmosphere for 6–12 hours.

Mechanism: The Pd(0) inserts into the C2-I bond (oxidative addition). The alkyne moiety

(tethered at C3) undergoes insertion, followed by reductive elimination to form the furan

ring fused to the benzene [3].
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Note: The 4-iodo group is less reactive due to steric/electronic factors but may compete if

temperature is too high. Maintain <100°C to favor the ortho-cyclization.

Expert Tips & Troubleshooting
Handling Iodine Stability: Diiodo compounds can be light-sensitive. Perform reactions in low

light or wrap flasks in aluminum foil to prevent deiodination or radical side reactions.

Regioselectivity: In Protocol B, the 2-iodo position is strictly required for the 5-membered ring

formation. The 4-iodo position remains intact, providing a valuable site for further

derivatization (e.g., attaching a solubilizing group or a fluorophore via Suzuki coupling).

Solubility: The diiodo scaffold is lipophilic. If the product precipitates too early in ethanol

(Protocol A), add 10% DMF or DMSO to maintain homogeneity during the reaction.
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Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet

(SDS) for 3-Hydroxy-2,4-diiodobenzaldehyde before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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